molecular formula C14H21NO2 B3340629 [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol CAS No. 75810-59-2

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol

Cat. No.: B3340629
CAS No.: 75810-59-2
M. Wt: 235.32 g/mol
InChI Key: FGKFSGZEKVATDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol: is a chemical compound with the molecular formula C14H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a methoxyphenyl group attached to the piperidine ring, which is further substituted with a hydroxymethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol typically involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction forms 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then reduced to the desired methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo further reduction to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing their activity.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
  • 2-(4-Methoxyanilino)methylphenol
  • 2-(Anilinomethyl)phenol

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chloro, methoxy, anilino) on the aromatic ring can significantly alter the chemical and physical properties of these compounds.
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituents and their positions on the aromatic ring.
  • Applications: While all these compounds may have similar applications in research and industry, their specific uses can differ based on their unique properties.

Conclusion

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-9-3-4-12(10-16)14(15)11-5-7-13(17-2)8-6-11/h5-8,12,14,16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFSGZEKVATDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 2
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 3
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 4
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 5
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 6
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.